2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide
Description
This compound features a benzimidazole core (1H-1,3-benzodiazole) linked via a thioether (-S-) group to an acetamide backbone. The acetamide is further substituted with a phenylcarbamoyl amino group (-N-(phenylcarbamoyl)). Its molecular complexity arises from the combination of aromatic heterocycles (benzimidazole), sulfur-based linkages, and carbamoyl functionalities. The benzimidazole moiety is known for pharmacological relevance, including antimicrobial, antiviral, and enzyme inhibitory activities .
Properties
IUPAC Name |
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,19)(H,20,22)(H2,17,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQZRNYBVKWQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-mercaptobenzimidazole, which is then reacted with chloroacetic acid to form 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetic acid. This intermediate is further reacted with phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodiazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. It is particularly noted for:
- Anticancer Activity : Research indicates that derivatives of benzodiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific compound may enhance the efficacy of existing chemotherapeutics by acting on multiple pathways involved in cancer progression .
- Antimicrobial Properties : Some studies suggest that compounds containing the benzodiazole ring demonstrate antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
Neuropharmacology
The potential neuroprotective effects of this compound are being explored, particularly in relation to serotonin-related disorders. The inhibition of tryptophan hydroxylases (TPH), which are crucial in serotonin biosynthesis, suggests that these compounds could be beneficial in treating conditions like depression and anxiety .
Biochemical Research
This compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms. Its ability to interact with various biological targets allows researchers to explore its effects on metabolic pathways and cellular signaling processes.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated several benzodiazole derivatives for their anticancer properties. The results indicated that modifications to the benzodiazole structure enhanced cytotoxicity against colorectal cancer cells, suggesting that the compound could be further developed as an anticancer agent .
Case Study 2: Antimicrobial Activity
In a recent investigation, researchers tested the antimicrobial efficacy of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain modifications significantly increased antibacterial activity, positioning these compounds as promising candidates for new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, while the sulfanyl group may form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The acetamide moiety can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Modifications
Benzimidazole vs. Triazole Derivatives
- Triazole Analogs : Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (, compounds 38–39) replace benzimidazole with a triazole ring. While triazoles exhibit antibacterial activity (MICs: 8–32 µg/mL against E. coli), benzimidazole derivatives often show broader pharmacological profiles due to enhanced aromatic stacking and hydrogen bonding .
- Biological Implications : The benzimidazole core in the target compound may improve DNA intercalation or kinase inhibition compared to triazoles, which are more commonly associated with antifungal activity .
Benzothiazole Derivatives
- Example : 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide () substitutes benzimidazole with benzothiazole. The sulfur atom in the benzothiazole ring increases lipophilicity (logP ~2.8) but reduces hydrogen-bonding capacity compared to benzimidazole’s dual nitrogen atoms .
Substituent Variations
Phenylcarbamoyl vs. Halogenated/Nitro Groups
- Electron-Withdrawing Substituents: Analogs like 2-{4-[(1-(p-chlorobenzoyl)benzimidazol-2-yl)thio]methyl}-N-(p-nitrophenyl)acetamide (, compound 17) incorporate -Cl and -NO₂ groups, enhancing antimicrobial activity (MIC: 15 µg/mL against HCV).
Thioether vs. Oxygen-Based Linkages
- Stability and Reactivity : Thioether linkages (e.g., in the target compound) are more resistant to hydrolysis than oxygen-based analogs like 2-(benzoxazol-2-yloxy)acetamides. This enhances metabolic stability in vivo .
Antimicrobial and Antiviral Profiles
- Benzimidazole-Triazole Hybrids : Compounds such as those in show potent anti-HCV activity (IC₅₀: ~10 µM), attributed to dual heterocyclic interactions with viral proteases. The target compound’s phenylcarbamoyl group may modulate specificity toward bacterial targets .
- MIC Comparisons : Triazole-thioacetamides () exhibit MICs of 8–32 µg/mL against Gram-negative bacteria, while benzothiazole derivatives () achieve MICs of 13–27 µmol/L against S. aureus. The target compound’s activity remains uncharacterized but is hypothesized to align with benzimidazole’s broader efficacy .
Physicochemical Properties
Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₃N₃OS
- Molecular Weight : 297.35 g/mol
The benzodiazole moiety contributes to its biological activity by acting as a pharmacophore, which is essential for binding to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the benzodiazole scaffold. For instance, a related compound was evaluated for its activity against various bacterial and fungal strains. The results indicated significant antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.064 μg/mL against fungi like Aspergillus niger and bacteria such as Pseudomonas aeruginosa .
| Microorganism | MIC (μg/mL) | Standard |
|---|---|---|
| Aspergillus niger | 0.064 | Caspofungin (0.32) |
| Pseudomonas aeruginosa | 0.032 | Kanamycin (2.0) |
This suggests that the compound's structural features may enhance its interaction with microbial targets, leading to increased efficacy.
Anticancer Activity
The potential anticancer properties of benzodiazole derivatives have been explored in several studies. Compounds similar to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated through the modulation of key signaling pathways .
Research indicates that the biological activity of benzodiazole derivatives can be attributed to their ability to interact with specific enzymes and receptors within microbial and cancerous cells. For example, docking studies have suggested that these compounds may inhibit DNA gyrase in bacteria, which is crucial for DNA replication . Similarly, their interaction with apoptotic pathways in cancer cells highlights their dual potential as antimicrobial and anticancer agents.
Case Studies
- Antimicrobial Evaluation : A study synthesized several benzodiazole derivatives and tested them against common pathogens. The results demonstrated that modifications on the benzodiazole ring significantly influenced antimicrobial potency .
- Anticancer Screening : In vitro studies on human cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at micromolar concentrations, providing a basis for further development as anticancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamoyl)amino]acetamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzimidazole derivatives and phenylcarbamoyl precursors. Key steps include:
- Coupling Reactions : Use of click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the benzodiazolylsulfanyl moiety to the acetamide backbone .
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF or DMSO) with bases like triethylamine improve reaction efficiency. Catalysts such as Cu(I) or Pd complexes enhance regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol or ether/petroleum ether mixtures) ensures high purity .
Q. What spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR provide detailed structural confirmation, particularly for distinguishing sulfanyl and carbamoyl groups. Coupling constants in aromatic regions validate substitution patterns .
- Infrared (IR) Spectroscopy : Peaks near 1650–1700 cm confirm carbonyl (C=O) groups, while N–H stretches (3200–3400 cm) indicate carbamoyl linkages .
- Elemental Analysis : Combustion analysis (C, H, N, S) validates stoichiometric ratios, with <0.4% deviation from theoretical values indicating purity .
Advanced Research Questions
Q. How does the benzodiazolylsulfanyl moiety influence the compound’s biological activity, and what structure-activity relationship (SAR) studies have been conducted?
- Methodological Answer :
- Role of the Benzodiazolyl Group : The planar aromatic structure facilitates intercalation or hydrogen bonding with biological targets (e.g., viral proteases). Substitutions at the sulfanyl position modulate electronic effects, impacting binding affinity .
- SAR Insights : Analogues with electron-withdrawing groups (e.g., nitro or chloro) on the phenylcarbamoyl chain show enhanced antiviral activity against HCV (EC < 10 µM) . Replacements of the sulfanyl group with methylene or oxygen reduce potency, highlighting its critical role .
Q. What computational modeling approaches predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with targets (e.g., HCV NS5B polymerase). The benzodiazolylsulfanyl group occupies hydrophobic pockets, while the carbamoyl group forms hydrogen bonds with catalytic residues .
- MD Simulations : Post-docking molecular dynamics (GROMACS/AMBER) assess binding stability. RMSD < 2 Å over 100 ns simulations indicates robust target engagement .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzimidazole derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like cell line specificity (e.g., Huh7 for HCV vs. HepG2 for HBV) and incubation times to minimize variability .
- Purity Verification : Re-evaluate conflicting compounds via HPLC-MS to confirm absence of impurities (e.g., unreacted intermediates) that may skew activity .
- Meta-Analysis : Compare IC values across studies using standardized units (µM) and adjust for differences in assay protocols (e.g., ATP levels in kinase assays) .
Q. What strategies improve regioselectivity during the synthesis of benzodiazolylsulfanyl-acetamide derivatives?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns on the benzodiazolyl ring .
- Protecting Groups : Temporarily block reactive sites (e.g., NH of benzimidazole with Boc groups) to prevent undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
